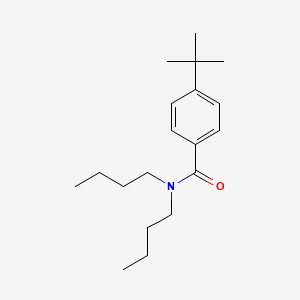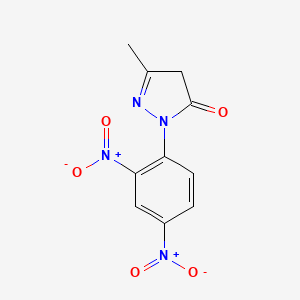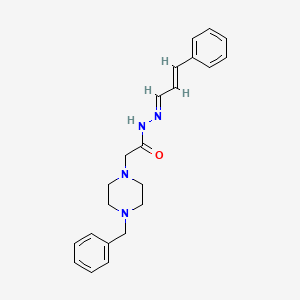![molecular formula C14H14N2O2S B11979215 N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide](/img/structure/B11979215.png)
N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-thiophenecarbohydrazide . The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent
Análisis De Reacciones Químicas
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
N’-[1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide: This compound has a similar structure but contains a pyrazine ring instead of a thiophene ring.
N’-[1-(4-hydroxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide: This compound includes a quinoline ring, which imparts different chemical properties.
N’-[1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This compound features a pyrrole ring, leading to distinct reactivity.
The uniqueness of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide lies in its thiophene ring, which can participate in various chemical reactions and contribute to its potential biological activities .
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-12(10-5-7-11(17)8-6-10)15-16-14(18)13-4-3-9-19-13/h3-9,17H,2H2,1H3,(H,16,18)/b15-12+ |
Clave InChI |
RXYPPIDPCJXPJX-NTCAYCPXSA-N |
SMILES isomérico |
CC/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)O |
SMILES canónico |
CCC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2E)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979133.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979148.png)
![butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11979170.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide](/img/structure/B11979175.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11979177.png)


![7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979187.png)
![5-(2,3-Dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11979191.png)


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979200.png)
